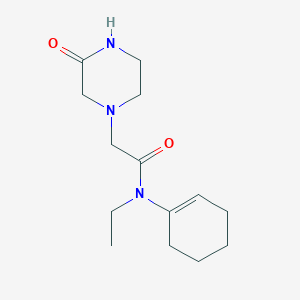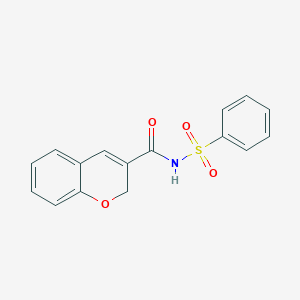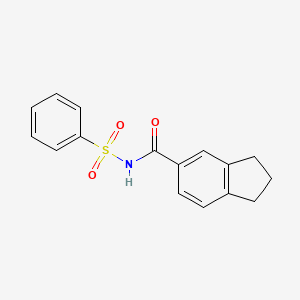![molecular formula C18H14F3N3O2 B7635703 N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. DFP-10825 is a small molecule inhibitor that targets the protein kinase CK2, which is known to play a role in cancer cell proliferation and survival. In
作用機序
DFP-10825 acts as a small molecule inhibitor of CK2, binding to the ATP-binding site of the protein kinase and preventing its activity. CK2 is known to play a role in various cellular processes, including cell proliferation, survival, and apoptosis. In cancer cells, CK2 is often overexpressed and contributes to the development and progression of the disease. By inhibiting CK2, DFP-10825 can disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CK2, DFP-10825 has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of other cancer therapies. DFP-10825 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
DFP-10825 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for CK2. In addition, DFP-10825 has been found to have minimal toxicity in normal cells, allowing for safe testing in vitro and in vivo. However, there are also limitations to the use of DFP-10825 in lab experiments. Its effectiveness may vary depending on the type of cancer being studied, and further research is needed to determine optimal dosages and treatment regimens.
将来の方向性
There are several future directions for research on DFP-10825. One area of focus is the development of combination therapies that include DFP-10825 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from DFP-10825 treatment. Finally, further studies are needed to determine the optimal dosages and treatment regimens for DFP-10825 in different types of cancer.
合成法
The synthesis of DFP-10825 involves several steps, starting with the reaction of 4-(difluoromethoxy)-3-fluoroaniline with ethyl 2-bromoacetate to form an intermediate compound. This intermediate compound is then reacted with 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid to form the final product, DFP-10825. The synthesis method has been described in detail in a research paper published by Li et al. in 2018.
科学的研究の応用
DFP-10825 has been the subject of several scientific studies, primarily focused on its potential use in cancer treatment. CK2 is known to play a role in cancer cell survival and proliferation, and inhibiting this protein kinase has been shown to be a promising strategy for cancer therapy. DFP-10825 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, DFP-10825 has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-11-9-15(23-24(11)13-5-3-2-4-6-13)17(25)22-12-7-8-16(14(19)10-12)26-18(20)21/h2-10,18H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROBZUBRJCWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)

![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)

![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)